Methyl 5-Methoxy-2-methylbenzoate
Overview
Description
Methyl 5-Methoxy-2-methylbenzoate is a chemical compound that is structurally related to various benzoate esters, which are often studied for their diverse biological activities and applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound Methyl 5-Methoxy-2-methylbenzoate is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.
Synthesis Analysis
The synthesis of related methoxybenzoic acid derivatives has been reported in the literature. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved starting from 4-amino-2-hydroxybenzoic acid. The process involved methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% . Similarly, the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential affinity-labeling reagent for catechol O-methyltransferase (COMT) was described, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework via extensive intermolecular hydrogen bonding . Additionally, the structural features of a complex triazolobenzoxadiazocine derivative were elucidated using single-crystal X-ray diffraction and theoretical calculations . These studies provide a foundation for understanding the molecular structure of Methyl 5-Methoxy-2-methylbenzoate.
Chemical Reactions Analysis
The reactivity of methoxybenzoic acid derivatives has been explored in various contexts. The synthesis of novel oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid demonstrates the potential for creating diverse chemical structures . Moreover, the inactivation of COMT by 5-hydroxy-3-mercapto-4-methoxybenzoic acid suggests that these compounds can participate in biologically relevant chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoates have been the subject of both experimental and computational studies. Thermochemical properties of methyl 2- and 4-methoxybenzoates were determined through combustion calorimetry and thermogravimetry, and computational methods were used to compute gas-phase enthalpies of formation . The study of methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations to determine intermolecular interactions and crystal packing . These studies provide insights into the physical and chemical properties that could be expected for Methyl 5-Methoxy-2-methylbenzoate.
Scientific Research Applications
Organic Chemistry
“Methyl 5-Methoxy-2-methylbenzoate” is a compound used in organic chemistry . It has a molecular weight of 180.2 and a linear formula of C10H12O3 .
Antioxidant and Antibacterial Activities
A study synthesized a series of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The compounds were analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
Safety And Hazards
properties
IUPAC Name |
methyl 5-methoxy-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHDRXGLLXUQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471650 | |
Record name | Methyl 5-Methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Methoxy-2-methylbenzoate | |
CAS RN |
73502-03-1 | |
Record name | Methyl 5-Methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methoxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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